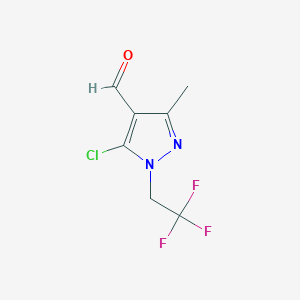

5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde, is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry and as an intermediate in the synthesis of various heterocyclic compounds. The presence of a trifluoroethyl group and a chloro substituent on the pyrazole ring may influence its reactivity and physical properties, making it a potentially valuable compound for further chemical exploration .

Synthesis Analysis

The synthesis of related 5-chloropyrazole-4-carbaldehydes typically involves the Vilsmeier-Haack reaction, which is a form of electrophilic formylation using chlorides and DMF . This method is efficient for preparing such compounds, which can then be used as synthons in the construction of more complex heterocyclic systems. The Vilsmeier-Haack reaction has been employed to synthesize various chloropyrazole carbaldehydes with different substituents, indicating that a similar approach might be applicable for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied, with X-ray diffraction methods revealing details such as planarity between the aldehydic fragment and the adjacent pyrazole ring and specific angles between ring planes . These structural details are crucial as they can affect the compound's reactivity and interaction with other molecules. Although the exact structure of 5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde is not provided, insights can be drawn from similar compounds, suggesting a likely coplanarity between the core pyrazole ring and the aldehyde group .

Chemical Reactions Analysis

Pyrazole carbaldehydes can undergo various chemical reactions, including nucleophilic substitution, condensation, and cycloaddition reactions . The presence of the aldehyde group makes them suitable for reactions with amines, hydrazines, and other nucleophiles, leading to the formation of chalcones, dipyrazolopyridines, and other heterocyclic compounds . The chloro substituent also provides a site for further functionalization through reactions such as the Sonogashira cross-coupling . The specific reactivity of the trifluoroethyl group in the compound of interest would need to be explored, but it may enhance the electrophilic character of the aldehyde, influencing its reactivity in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For instance, the introduction of electron-withdrawing groups like chloro and trifluoromethyl can affect the compound's polarity, solubility, and boiling point . The infrared spectrum and optical properties of similar compounds have been studied, revealing information about vibrational frequencies and potential energy distribution, which are indicative of the compound's stability and reactivity . Molecular docking studies suggest that specific substituents on the pyrazole ring can be crucial for binding to biological targets, hinting at potential pharmacological applications . The physical properties of 5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde would likely reflect the influence of both the chloro and trifluoroethyl groups, potentially leading to unique reactivity and interaction profiles.

Scientific Research Applications

Synthesis and Crystal Structure

One of the foundational aspects of this compound's research involves its synthesis and crystallographic analysis. Studies have shown the compound serves as a precursor in the synthesis of new pyrazole derivatives, highlighting its structural properties through X-ray diffraction methods. This research underscores the compound's potential as a versatile intermediate in organic synthesis, facilitating the exploration of its reactivity and the development of novel compounds with diverse applications (Cunjin Xu & Yan-Qin Shi, 2011).

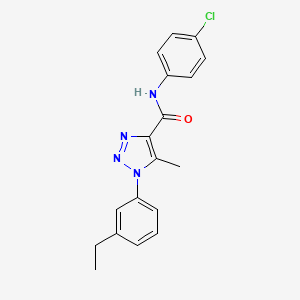

Antimicrobial Applications

Further extending its utility, derivatives of 5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde have been synthesized and evaluated for antimicrobial properties. The Vilsmeier–Haack reaction approach has been utilized to produce compounds displaying a broad spectrum of antimicrobial activities, alongside moderate to good antioxidant activities. This suggests the compound's derivatives could serve as foundational structures in the development of new antimicrobial and antioxidant agents (Manjunatha Bhat et al., 2016).

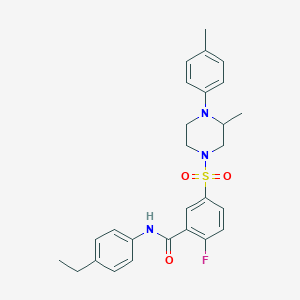

Material Science and Corrosion Inhibition

In the context of materials science, the compound has been investigated for its corrosion inhibition properties. Specifically, its derivatives have been studied for protecting mild steel in aggressive acidic environments, such as HCl. The efficiency of these compounds as corrosion inhibitors was assessed through various electrochemical and surface analysis techniques, demonstrating the compound's potential in mitigating corrosion through adsorption on the metal surface. This research highlights the practical applications of the compound's derivatives in protecting materials from corrosion, contributing to the longevity and durability of metal components in industrial settings (Asha B. Thomas et al., 2020).

Safety And Hazards

properties

IUPAC Name |

5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O/c1-4-5(2-14)6(8)13(12-4)3-7(9,10)11/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFYXPFRKNGQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-5-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide](/img/structure/B2516273.png)

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)

![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)

![6-[[4-(4-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516283.png)